molecular formula C15H15ClN2 B1585798 N-(3-(Phenylamino)allylidene)aniline hydrochloride CAS No. 28140-60-5

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Cat. No. B1585798
CAS RN: 28140-60-5
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-UHFFFAOYSA-N
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Description



  • N-(3-(Phenylamino)allylidene)aniline hydrochloride is an organic compound used as an intermediate in organic synthesis and pharmaceutical research.

  • It is primarily employed in laboratory R&D processes and chemical production.





  • Synthesis Analysis



    • The synthetic pathway for this compound involves the reaction of aniline with an allylidene group, followed by hydrochlorination to form the hydrochloride salt.





  • Molecular Structure Analysis



    • The molecular formula is C15H15ClN2.

    • The compound’s linear structure consists of a phenylamino group attached to an allylidene moiety.





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Boiling Point: Not specified

    • Melting Point: Not specified

    • Molecular Weight: 258.75 g/mol




  • Scientific Research Applications

    • Summary of the Application : This compound is used in the development of luminescent materials and advanced light-emitting diodes (LEDs). It’s a part of a novel class of molecules that exhibit aggregation-induced emission (AIE), a unique photophysical process that has revolutionized luminescence studies .
    • Methods of Application or Experimental Procedures : The compound is synthesized through a one-step reaction, yielding a novel dumbbell AIE skeleton, in which two phenyls are connected through (E)-3-iminoprop-1-en-1-amine . These molecules self-assemble into highly ordered layer-, rod-, petal-, hollow pipe-, or helix-like nanostructures, contributing to strong AIE emission .
    • Results or Outcomes : The skeleton shows extremely strong solid-state emission with an absolute quantum yield up to 69.5%, a large Stokes shift, and typical AIE characteristics . A full-band emission system from green to red has been successfully established, displaying great potential in the construction of light-emitting films and advanced LEDs .

    Safety And Hazards



    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed)

    • Precautionary Statements: Follow safety precautions during handling and storage.




  • Future Directions



    • Investigate potential applications in drug development or materials science.

    • Explore its reactivity and potential uses in catalysis or organic synthesis.




    Remember that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PBKBURVPAHHUIK-AVUWLFEKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30892076
    Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30892076
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    258.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-(Phenylamino)allylidene)aniline hydrochloride

    CAS RN

    50328-50-2, 28140-60-5, 58467-94-0
    Record name Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30892076
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-[3-(phenylamino)allylidene]aniline monohydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name N-[3-(phenylamino)allylidene]aniline hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    12
    Citations
    Y Chang, H Qin, F Zhang, Z Yang… - … Applied Materials & …, 2023 - ACS Publications
    Aggregation-induced emission (AIE) is a unique photophysical process, and its emergence brings a revolutionary change in luminescence. However, AIE-based research has been …
    Number of citations: 1 pubs.acs.org
    W Yin, J Li, Y Ma, L Xing, Z Chen, B Liu… - Journal of Materials …, 2023 - pubs.rsc.org
    Fluorescent dyes with aggregation-induced emission (AIE) characteristics have shown potential applications in the fields of biological imaging, photodynamic therapy and photothermal …
    Number of citations: 3 pubs.rsc.org
    A Kumar, T Thundat, MT Swihart - ACS Applied Nano Materials, 2022 - ACS Publications
    One-dimensional nanomaterials are of great interest for gas-sensing applications due to their high surface-to-volume ratio and effective electron transport pathways. Palladium …
    Number of citations: 6 pubs.acs.org
    VE Herrera, TP Charles, TG Scott, KY Prather… - Biochemistry, 2023 - ACS Publications
    Nitrosoalkanes (R–N═O; R = alkyl) are biological intermediates that form from the oxidative metabolism of various amine (RNH 2 ) drugs or from the reduction of nitroorganics (RNO 2 ). …
    Number of citations: 2 pubs.acs.org
    R Zong, T Wang - Industrial & Engineering Chemistry Research, 2022 - ACS Publications
    Complicated catalysts or rigorous synthesis methods are commonly necessary for the synthesis of distyryl ketones and chalcones bearing phenolic hydroxyl groups. Boron trifluoride …
    Number of citations: 1 pubs.acs.org
    AR Kottaichamy, S Begum, MA Nazrulla… - The Journal of …, 2019 - ACS Publications
    The role of electrocatalysts in energy storage/conversion, biomedical and environmental sectors, green chemistry, and much more has generated enormous interest in comprehending …
    Number of citations: 9 pubs.acs.org
    DS Tomar, ME Paulaitis, LR Pratt… - The Journal of Physical …, 2020 - ACS Publications
    We address the association of the hydrophobic driving forces in protein folding with the inverse temperature dependence of protein hydration, wherein stabilizing hydration effects …
    Number of citations: 10 pubs.acs.org
    XX Chen, DX Liu, YP Gong, SS Wang… - Inorganic …, 2022 - ACS Publications
    ABX 3 -type molecular perovskites provide an important platform to tune phase transitions, via judiciously choosing A-, B-, and X-site components, to approach advanced functional …
    Number of citations: 18 pubs.acs.org
    K Moozeh, J Farmer, D Tihanyi, T Nadar… - Journal of Chemical …, 2019 - ACS Publications
    Laboratory-based learning can be weakened by a lack of connection with underlying theory and limited contextualization to enhance motivation. To address these shortcomings, a …
    Number of citations: 26 pubs.acs.org
    ES Gong, N Gao, T Li, H Chen, Y Wang… - Journal of agricultural …, 2019 - ACS Publications
    Most of the previous in vitro digestion treatments were conducted directly to whole grains without extraction of free phenolics, thus the bioaccessible phenolics contained both free …
    Number of citations: 50 pubs.acs.org

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